ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar aminomethyl group but a different ring structure.
4-(aminomethyl)benzoic acid: Shares the aminomethyl group but has a benzene ring instead of a pyrazole ring.
Ethyl 2-aminomethyl-5-hydroxy-1H-pyrazole-3-carboxylate: Similar structure with variations in the position of functional groups
Uniqueness
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)7-6(4-9)5-10-11(7)2/h5H,3-4,9H2,1-2H3 |
InChI Key |
WOGWFTJPAUXYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)CN |
Origin of Product |
United States |
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